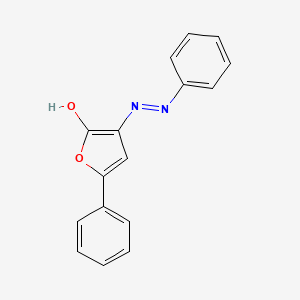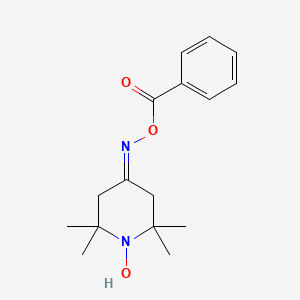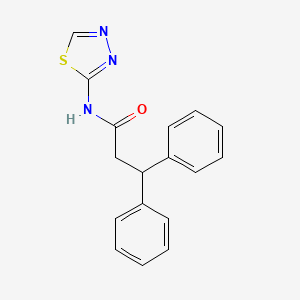![molecular formula C19H22N2O3 B5843624 N-(3-{[2-(3,5-dimethylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B5843624.png)
N-(3-{[2-(3,5-dimethylphenoxy)acetyl]amino}phenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-{[2-(3,5-dimethylphenoxy)acetyl]amino}phenyl)propanamide is a chemical compound that has been extensively studied for its potential use in various scientific research applications. It is a member of the class of compounds known as protease inhibitors, which are molecules that can inhibit the activity of proteases, enzymes that break down proteins. In
Mechanism of Action
N-(3-{[2-(3,5-dimethylphenoxy)acetyl]amino}phenyl)propanamide inhibits the activity of proteases by binding to the active site of the enzyme. This prevents the protease from breaking down proteins, which can have a variety of effects depending on the specific protease being inhibited. For example, inhibition of viral proteases can prevent viral replication, while inhibition of proteases involved in tumor growth can slow down or stop the growth of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3-{[2-(3,5-dimethylphenoxy)acetyl]amino}phenyl)propanamide depend on the specific protease being inhibited. In general, protease inhibition can have a variety of effects on cellular processes, including cell growth, differentiation, and apoptosis. Additionally, protease inhibition can affect the immune system, blood coagulation, and other physiological processes.
Advantages and Limitations for Lab Experiments
One advantage of using N-(3-{[2-(3,5-dimethylphenoxy)acetyl]amino}phenyl)propanamide in lab experiments is its specificity for certain proteases. This allows researchers to selectively inhibit specific proteases and study their effects on cellular processes. However, one limitation of using protease inhibitors in lab experiments is the potential for off-target effects, where the inhibitor may also affect other enzymes or processes that are not intended to be studied.
Future Directions
There are many potential future directions for research on N-(3-{[2-(3,5-dimethylphenoxy)acetyl]amino}phenyl)propanamide. One area of interest is the development of more potent and specific protease inhibitors that can be used as therapeutic agents for various diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of protease inhibition and to identify new protease targets for drug development. Finally, the use of N-(3-{[2-(3,5-dimethylphenoxy)acetyl]amino}phenyl)propanamide in combination with other drugs or therapies should be explored to determine its potential synergistic effects.
Synthesis Methods
The synthesis of N-(3-{[2-(3,5-dimethylphenoxy)acetyl]amino}phenyl)propanamide involves the reaction of 3-{[2-(3,5-dimethylphenoxy)acetyl]amino}aniline with propanoyl chloride in the presence of a base. The resulting product is then purified by recrystallization. The synthesis method has been optimized to yield high purity and high yields of the compound.
Scientific Research Applications
N-(3-{[2-(3,5-dimethylphenoxy)acetyl]amino}phenyl)propanamide has been studied for its potential use in various scientific research applications. One of the most promising applications is its use as a protease inhibitor. Proteases are enzymes that play a critical role in many biological processes, including protein degradation, blood coagulation, and viral replication. By inhibiting protease activity, N-(3-{[2-(3,5-dimethylphenoxy)acetyl]amino}phenyl)propanamide has the potential to be used as a therapeutic agent for various diseases, including cancer and viral infections.
properties
IUPAC Name |
N-[3-[[2-(3,5-dimethylphenoxy)acetyl]amino]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-4-18(22)20-15-6-5-7-16(11-15)21-19(23)12-24-17-9-13(2)8-14(3)10-17/h5-11H,4,12H2,1-3H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNUVOSIWVCZNER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=CC=C1)NC(=O)COC2=CC(=CC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6',7'-dichloro-1'-ethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5843541.png)
![1-[(4-cyclohexylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5843545.png)

![N-{[(2-fluorophenyl)amino]carbonothioyl}-2,2-dimethylpropanamide](/img/structure/B5843562.png)
![2-(2-furyl)-7-isobutyl-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5843572.png)

![ethyl [(3-cyclopentyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetate](/img/structure/B5843591.png)
![N'-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methylene]-5-({[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}methyl)-2-furohydrazide](/img/structure/B5843605.png)


![2-({[4-(dimethylamino)phenyl]amino}methyl)phenol](/img/structure/B5843637.png)

![2-methoxy-6-methyl-3-[5-(4-pyridinyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5843646.png)
